6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
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Overview
Description
6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyrimidinone ring with an ethyl and a methyl group attached to the carbon atoms at positions 6 and 5, respectively, and a sulfanylidene group at position 2
Mechanism of Action
Target of Action
The primary targets of 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one are currently unknown
Mode of Action
It is known that the compound is synthesized via the biginelli reaction , which could potentially influence its interaction with its targets.
Biochemical Pathways
It’s important to note that the compound’s structure is similar to that of other bioactive compounds , suggesting it may interact with similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications to introduce the sulfanylidene group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
5,6-Diamino-1-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydro-5-pyrimidinecarboxylate
Uniqueness: 6-Ethyl-5-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to its specific structural features, which differentiate it from other similar compounds
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Properties
IUPAC Name |
6-ethyl-5-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)6(10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWYXMLSWCGCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=S)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873596 |
Source
|
Record name | 6-Ethyl-5-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54089-08-6 |
Source
|
Record name | 6-Ethyl-5-methyl-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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